

# Meta-analysis of Fictionaltinib Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive meta-analysis of the clinical trial data for the novel tyrosine kinase inhibitor (TKI), Fictionaltinib. The performance of Fictionaltinib is objectively compared with alternative treatments for patients with advanced anaplastic lymphoma kinase-positive (ALK+) non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals to offer a thorough comparative assessment supported by experimental data.

### Comparative Efficacy and Safety of Fictionaltinib

The clinical development program for Fictionaltinib included a pivotal Phase III randomized controlled trial (INSPIRE-1) comparing its efficacy and safety against a standard-of-care TKI, Crizotinib, in treatment-naive patients with advanced ALK+ NSCLC.

### **Table 1: Comparison of Efficacy in the INSPIRE-1 Trial**



| Efficacy<br>Endpoint                                               | Fictionaltinib<br>(N=150) | Crizotinib<br>(N=150) | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------------------------------|---------------------------|-----------------------|--------------------------|---------|
| Progression-Free<br>Survival (PFS)                                 |                           |                       |                          |         |
| Median PFS<br>(months)                                             | 25.8                      | 12.7                  | 0.45 (0.32-0.63)         | <0.001  |
| Overall Survival<br>(OS) at 24<br>months                           |                           |                       |                          |         |
| OS Rate (%)                                                        | 78%                       | 65%                   | 0.52 (0.35-0.77)         | 0.002   |
| Objective<br>Response Rate<br>(ORR)                                |                           |                       |                          |         |
| ORR (%)                                                            | 85%                       | 70%                   | -                        | 0.004   |
| Complete<br>Response (CR)<br>(%)                                   | 10%                       | 4%                    |                          |         |
| Partial Response<br>(PR) (%)                                       | 75%                       | 66%                   |                          |         |
| Intracranial Response (in patients with baseline brain metastases) |                           |                       |                          |         |
| ORR (%)                                                            | 75%                       | 25%                   | -                        | <0.001  |

Table 2: Comparison of Safety Profiles in the INSPIRE-1
Trial



| Adverse Event (AE)                      | Fictionaltinib (N=150) | Crizotinib (N=150) |
|-----------------------------------------|------------------------|--------------------|
| Any Grade AE (%)                        | 98%                    | 99%                |
| Grade 3-4 AE (%)                        | 55%                    | 58%                |
| Most Common AEs (Any<br>Grade)          |                        |                    |
| Nausea                                  | 45%                    | 60%                |
| Diarrhea                                | 40%                    | 55%                |
| Elevated Liver Enzymes                  | 35%                    | 40%                |
| Fatigue                                 | 30%                    | 35%                |
| AEs Leading to Dose Discontinuation (%) | 8%                     | 12%                |

# Experimental Protocols INSPIRE-1 Trial Design

The INSPIRE-1 study was a Phase III, randomized, open-label, multicenter trial.[1] Eligible participants were treatment-naive adults with locally advanced or metastatic ALK+ NSCLC. Patients were randomized in a 1:1 ratio to receive either Fictionaltinib (100 mg orally once daily) or Crizotinib (250 mg orally twice daily).[1] Stratification was based on the presence of central nervous system (CNS) metastases at baseline. The primary endpoint was Progression-Free Survival (PFS), as assessed by a blinded independent central review. Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.[2]

#### **ALK+ NSCLC Confirmation**

ALK gene rearrangements in tumor tissue were identified using a Food and Drug Administration (FDA)-approved fluorescence in situ hybridization (FISH) assay. This molecular diagnostic test was a prerequisite for patient enrollment to ensure a targeted patient population.

# Visualizations Signaling Pathway of Fictionaltinib



Fictionaltinib is a potent inhibitor of the ALK tyrosine kinase. In ALK+ NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Fictionaltinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling.



Click to download full resolution via product page

Caption: Fictionaltinib inhibits the ALK fusion protein, blocking downstream signaling.

#### **INSPIRE-1 Clinical Trial Workflow**

The workflow of the INSPIRE-1 trial, from patient screening to data analysis, is outlined below. This process ensures the systematic and unbiased evaluation of Fictionaltinib against the standard of care.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



 To cite this document: BenchChem. [Meta-analysis of Fictionaltinib Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610930#meta-analysis-of-petadeferitrin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com